Cas no 871893-47-9 (3-(phenoxymethyl)benzylamine)
3-(phenoxymethyl)benzylamine Chemical and Physical Properties
Names and Identifiers
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- (3-(Phenoxymethyl)phenyl)methanamine
- [3-(phenoxymethyl)phenyl]methanamine
- 3-(Phenoxymethyl)benzylamine
- Benzenemethanamine,3-(phenoxymethyl)-
- 3-phenoxymethyl-benzylamine
- 1-[3-(Phenoxymethyl)phenyl]methanamine
- EN300-51305
- SCHEMBL110797
- DTXSID60588556
- AKOS000145674
- FT-0729432
- SB79032
- SFQYXARJWMIOQD-UHFFFAOYSA-N
- 871893-47-9
- DB-076874
- 3-(phenoxymethyl)benzylamine
-
- MDL: MFCD09025917
- Inchi: 1S/C14H15NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,10-11,15H2
- InChI Key: SFQYXARJWMIOQD-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC1=CC=CC(CN)=C1
Computed Properties
- Exact Mass: 213.11500
- Monoisotopic Mass: 213.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.098
- Boiling Point: 353.6°C at 760 mmHg
- Flash Point: 171.4°C
- Refractive Index: 1.593
- PSA: 35.25000
- LogP: 3.42460
3-(phenoxymethyl)benzylamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(phenoxymethyl)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322818-10mg |
3-(phenoxymethyl)benzylamine |
871893-47-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | P322818-50mg |
3-(phenoxymethyl)benzylamine |
871893-47-9 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | P322818-100mg |
3-(phenoxymethyl)benzylamine |
871893-47-9 | 100mg |
$ 185.00 | 2022-06-02 | ||
| Enamine | EN300-51305-0.05g |
[3-(phenoxymethyl)phenyl]methanamine |
871893-47-9 | 80% | 0.05g |
$61.0 | 2023-02-10 | |
| Enamine | EN300-51305-0.1g |
[3-(phenoxymethyl)phenyl]methanamine |
871893-47-9 | 80% | 0.1g |
$90.0 | 2023-02-10 | |
| Enamine | EN300-51305-0.25g |
[3-(phenoxymethyl)phenyl]methanamine |
871893-47-9 | 80% | 0.25g |
$129.0 | 2023-02-10 | |
| Enamine | EN300-51305-0.5g |
[3-(phenoxymethyl)phenyl]methanamine |
871893-47-9 | 80% | 0.5g |
$203.0 | 2023-02-10 | |
| Enamine | EN300-51305-1.0g |
[3-(phenoxymethyl)phenyl]methanamine |
871893-47-9 | 80% | 1.0g |
$260.0 | 2023-02-10 | |
| Enamine | EN300-51305-2.5g |
[3-(phenoxymethyl)phenyl]methanamine |
871893-47-9 | 80% | 2.5g |
$535.0 | 2023-02-10 | |
| Enamine | EN300-51305-5.0g |
[3-(phenoxymethyl)phenyl]methanamine |
871893-47-9 | 80% | 5.0g |
$1048.0 | 2023-02-10 |
3-(phenoxymethyl)benzylamine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3-(phenoxymethyl)benzylamine
3-(Phenoxymethyl)benzylamine: A Comprehensive Overview
3-(Phenoxymethyl)benzylamine, with the CAS number 871893-47-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of biological activities, making it a valuable candidate for various therapeutic applications.
The molecular formula of 3-(phenoxymethyl)benzylamine is C13H14N2O, and its molecular weight is approximately 206.25 g/mol. The compound features a benzylamine moiety linked to a phenoxymethyl group, which imparts distinct chemical and biological properties. The phenoxymethyl group, in particular, is known for its ability to modulate the activity of various enzymes and receptors, making it an attractive scaffold for drug design.
In recent years, 3-(phenoxymethyl)benzylamine has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role in the treatment of neurological disorders. Studies have shown that this compound can modulate the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 3-(phenoxymethyl)benzylamine may help to increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms associated with conditions such as depression and Parkinson's disease.
Beyond its neuropharmacological properties, 3-(phenoxymethyl)benzylamine has also shown promise in other therapeutic areas. For instance, research has indicated that this compound may have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, preliminary studies have suggested that 3-(phenoxymethyl)benzylamine may possess antioxidant properties, further enhancing its potential as a multifaceted therapeutic agent.
The synthesis of 3-(phenoxymethyl)benzylamine can be achieved through various routes, each with its own advantages and challenges. One common method involves the reaction of 3-bromobenzylamine with phenol in the presence of a suitable base and catalyst. This reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product with high yields and purity. The choice of solvent and reaction conditions can significantly influence the efficiency and selectivity of the synthesis process.
In terms of safety and handling, 3-(phenoxymethyl)benzylamine should be treated with care due to its potential to cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles. Additionally, proper storage conditions should be maintained to ensure the stability and integrity of the compound.
The pharmacokinetic properties of 3-(phenoxymethyl)benzylamine have also been investigated to better understand its behavior in biological systems. Studies have shown that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with significant concentrations observed in target tissues such as the brain. The metabolism of 3-(phenoxymethyl)benzylamine primarily occurs via hepatic pathways, leading to the formation of several metabolites that are subsequently excreted from the body.
Clinical trials involving 3-(phenoxymethyl)benzylamine are currently underway to evaluate its safety and efficacy in various therapeutic indications. Preliminary results from these trials have been promising, with no major adverse effects reported at clinically relevant doses. However, further research is needed to fully elucidate the long-term safety profile and optimal dosing regimens for this compound.
In conclusion, 3-(phenoxymethyl)benzylamine, CAS number 871893-47-9, represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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